Cas no 107713-67-7 (Ethanone,2,2,2-trifluoro-1-(4-propylphenyl)-)
Ethanone,2,2,2-trifluoro-1-(4-propylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2,2,2-trifluoro-1-(4-propylphenyl)-
- 2,2,2-Trifluoro-1-(4-propylphenyl)ethanone
- 4'-n-Propyl-2,2,2-trifluoroacetophenone
- Ethanone, 2,2,2-trifluoro-1-(4-propylphenyl)- (9CI)
- A895401
- AB08913
- 4'-N-propyl-2,2,2-trifluoroacetophenone, AldrichCPR
- SCHEMBL9560910
- 2,2,2-TRIFLUORO-1-(4-PROPYLPHENYL)ETHAN-1-ONE
- J-002003
- OIHKCVMNWSBPKN-UHFFFAOYSA-N
- MFCD01319981
- FS-4664
- DTXSID40375183
- 107713-67-7
- AT39100
- AKOS012259750
- DB-276346
- ETHANONE, 2,2,2-TRIFLUORO-1-(4-PROPYLPHENYL)-
-
- MDL: MFCD01319981
- Inchi: 1S/C11H11F3O/c1-2-3-8-4-6-9(7-5-8)10(15)11(12,13)14/h4-7H,2-3H2,1H3
- InChI Key: OIHKCVMNWSBPKN-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(=CC=1)CCC)=O)(F)F
Computed Properties
- Exact Mass: 216.07623
- Monoisotopic Mass: 216.07619946g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
Ethanone,2,2,2-trifluoro-1-(4-propylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145604-25g |
4'-n-Propyl-2,2,2-trifluoroacetophenone |
107713-67-7 | 95% | 25g |
$448.38 | 2023-09-04 | |
| Fluorochem | 023139-1g |
4'-n-Propyl-2,2,2-trifluoroacetophenone |
107713-67-7 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Chemenu | CM295698-25g |
4'-n-Propyl-2,2,2-trifluoroacetophenone |
107713-67-7 | 95% | 25g |
$396 | 2021-08-18 | |
| Chemenu | CM295698-25g |
4'-n-Propyl-2,2,2-trifluoroacetophenone |
107713-67-7 | 95% | 25g |
$396 | 2023-02-03 | |
| eNovation Chemicals LLC | Y1237236-250mg |
Ethanone, 2,2,2-trifluoro-1-(4-propylphenyl)- (9CI) |
107713-67-7 | 97% | 250mg |
$155 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1237236-1g |
Ethanone, 2,2,2-trifluoro-1-(4-propylphenyl)- (9CI) |
107713-67-7 | 97% | 1g |
$195 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1237236-5g |
Ethanone, 2,2,2-trifluoro-1-(4-propylphenyl)- (9CI) |
107713-67-7 | 97% | 5g |
$290 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1237236-25g |
Ethanone, 2,2,2-trifluoro-1-(4-propylphenyl)- (9CI) |
107713-67-7 | 97% | 25g |
$790 | 2024-06-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-336602-5 g |
4'-n-Propyl-2,2,2-trifluoroacetophenone, |
107713-67-7 | 5g |
¥805.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-336602A-25 g |
4'-n-Propyl-2,2,2-trifluoroacetophenone, |
107713-67-7 | 25g |
¥2,520.00 | 2023-07-11 |
Ethanone,2,2,2-trifluoro-1-(4-propylphenyl)- Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Ethanone,2,2,2-trifluoro-1-(4-propylphenyl)-
Introduction to Ethanone,2,2,2-trifluoro-1-(4-propylphenyl) and Its Significance in Modern Chemical Research
Ethanone,2,2,2-trifluoro-1-(4-propylphenyl), with the CAS number 107713-67-7, is a fluorinated aromatic ketone that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, including drug development and material science.
The molecular structure of Ethanone,2,2,2-trifluoro-1-(4-propylphenyl) consists of a central ketone group flanked by a trifluoromethyl group and a propyl-substituted phenyl ring. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its interactions with biological targets. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for medicinal chemists.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate biological processes more effectively than their non-fluorinated counterparts. Studies have shown that fluorine atoms can influence the pharmacokinetic properties of molecules, including their solubility, bioavailability, and binding affinity. The incorporation of fluorine into drug candidates has led to the development of several successful therapeutics in areas such as oncology and antiviral treatments.
The synthesis of Ethanone,2,2,2-trifluoro-1-(4-propylphenyl) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. These include palladium-catalyzed cross-coupling reactions and fluorination techniques that are essential for introducing fluorine atoms into complex molecular frameworks.
One of the most compelling aspects of this compound is its potential as a building block for the development of novel pharmaceuticals. Researchers have explored its utility in designing small molecules that interact with specific biological pathways. For instance, studies have demonstrated its efficacy in inhibiting enzymes involved in inflammation and cancer progression. The propylphenyl moiety provides a hydrophobic anchor that enhances binding to target proteins, while the trifluoromethyl group contributes to metabolic resistance.
The pharmacological profile of Ethanone,2,2,2-trifluoro-1-(4-propylphenyl) has been investigated through both computational modeling and experimental validation. Computational studies have predicted favorable binding interactions with various receptors and enzymes, while experimental assays have confirmed its biological activity. These findings underscore the compound's potential as a lead molecule for drug discovery programs.
In addition to its pharmaceutical applications, this compound has shown promise in material science. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. The ability to fine-tune its electronic characteristics through structural modifications allows researchers to develop materials with tailored functionalities.
The future direction of research on Ethanone,2,2,2-trifluoro-1-(4-propylphenyl) is likely to focus on expanding its applications and understanding its mechanism of action in greater detail. Advances in synthetic chemistry will enable the creation of derivatives with enhanced properties, while interdisciplinary approaches combining chemistry with biology will provide deeper insights into its biological effects.
Overall, Ethanone,2,2,2-trifluoro-1-(4-propylphenyl) represents a significant advancement in the field of chemical research. Its unique structural features and versatile applications make it a compound of great interest for both academic researchers and industry professionals. As our understanding of fluorinated compounds continues to grow, so too will the potential uses of this remarkable molecule.
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